molecular formula C11H11NO5 B1594648 N-(4-Carboxyphenyl)succinamic acid CAS No. 76475-62-2

N-(4-Carboxyphenyl)succinamic acid

Cat. No.: B1594648
CAS No.: 76475-62-2
M. Wt: 237.21 g/mol
InChI Key: IOKXKKSBNJCKOY-UHFFFAOYSA-N
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Description

N-(4-Carboxyphenyl)succinamic acid is a chemical compound with the molecular formula C11H11NO5. It is a derivative of benzoic acid, where the carboxylic acid group is substituted with a 3-carboxypropanamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Carboxyphenyl)succinamic acid typically involves the reaction of 4-aminobenzoic acid with succinic anhydride. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under controlled temperature conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-(4-Carboxyphenyl)succinamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide as reagents.

    Esterification: Requires the presence of an alcohol and a catalyst, such as sulfuric acid, under reflux conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-Carboxyphenyl)succinamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites .

Properties

IUPAC Name

4-(3-carboxypropanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c13-9(5-6-10(14)15)12-8-3-1-7(2-4-8)11(16)17/h1-4H,5-6H2,(H,12,13)(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKXKKSBNJCKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354175
Record name 4-(3-Carboxypropanamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76475-62-2
Record name 4-[(3-Carboxy-1-oxopropyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76475-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Carboxypropanamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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